2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide
Description
2-(Cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with cyclopropanecarboxamido and phenethyl carboxamide groups. This compound is hypothesized to exhibit pharmacological properties, such as enzyme inhibition or receptor modulation, due to its structural similarity to bioactive molecules like hydroxamic acids and thiazole derivatives.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(12-6-7-12)19-16-18-13(10-22-16)15(21)17-9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBJBCHFISZJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxylic acid derivative. This can be achieved through the cyclopropanation of alkenes using diazo compounds and transition metal catalysts . The oxazole ring can be synthesized via cyclization reactions involving amides and α-haloketones . The final step involves coupling the cyclopropane carboxamide with the oxazole derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated synthesis platforms for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s unique structure allows it to interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of molecules, including hydroxamic acids , thiazole carboxamides , and cyclopropane-containing derivatives . Below is a detailed comparison:
Structural Analogues with Cyclopropane Moieties
Key Observations :
- Core Heterocycle Differences : The oxazole in the target compound contrasts with the thiazole in compound 36 and the benzamide in compound 6 . Thiazoles (sulfur-containing) often exhibit distinct electronic properties and bioactivity compared to oxazoles (oxygen-containing), which may influence solubility or target binding .
- Compound 6 lacks a heterocycle but includes a hydroxamic acid group, enabling metal chelation (e.g., zinc in enzyme inhibition) .
Functional Group Impact on Bioactivity
- Hydroxamic Acids (e.g., compound 6): Known for metal-binding properties, these are often used in histone deacetylase (HDAC) inhibitors. The target compound’s carboxamide group lacks this chelation ability but may offer improved hydrolytic stability .
- Thiazole vs. Oxazoles may offer better metabolic stability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
